3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid 3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261923-84-5
VCID: VC11806792
InChI: InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
SMILES: C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid

CAS No.: 1261923-84-5

Cat. No.: VC11806792

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid - 1261923-84-5

CAS No. 1261923-84-5
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 3-fluoro-4-[4-(hydroxymethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Standard InChI Key MENIPVSYVSTVFA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1CO)C2=C(C=C(C=C2)C(=O)O)F

Structural Characterization and Isomeric Considerations

The molecular formula C₁₄H₁₁FO₃ (exact mass: 246.06900 g/mol) confirms the presence of one fluorine atom and three oxygen atoms, consistent with the carboxylic acid and hydroxymethyl functionalities . Computational modeling predicts a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid and hydroxymethyl groups, stabilizing the conformation.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies are summarized below:

PropertyValueMethod/Source
Molecular Weight246.234 g/molChemsrc
Exact Mass246.06900 g/molChemsrc
LogP (Partition Coeff.)2.683Chemsrc
Polar Surface Area57.53 ŲChemsrc
SolubilityModerate in DMSO, low in H₂OEstimated via LogP

The moderate LogP value suggests balanced lipophilicity, making it suitable for drug discovery campaigns where membrane permeability and aqueous solubility are critical. The polar surface area, dominated by the carboxylic acid and hydroxymethyl groups, aligns with bioavailability trends for orally administered small molecules .

Challenges and Future Directions

  • Isomeric Clarity: Resolve the positional ambiguity of fluorine substitution (C2 vs. C3) via X-ray crystallography or NOESY NMR.

  • Toxicity Profiling: No MSDS data are currently available , necessitating acute toxicity studies in model organisms.

  • Scale-Up Synthesis: Optimize cross-coupling conditions to minimize palladium residue and improve yields beyond current estimates of ~50% .

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